3-Ethoxyphenol

Description

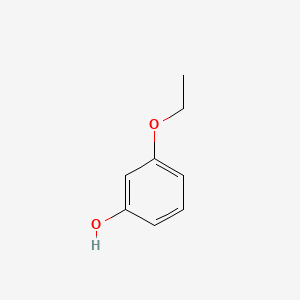

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-10-8-5-3-4-7(9)6-8/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIKLMJHBGFTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060734 | |

| Record name | Phenol, 3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-34-1 | |

| Record name | 3-Ethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKY4O3474A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethoxyphenol from Resorcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-ethoxyphenol from resorcinol (B1680541), a key transformation in the production of various pharmaceutical and chemical intermediates. The primary focus of this document is the Williamson ether synthesis, a robust and widely utilized method for the preparation of ethers. This guide will detail the underlying chemical principles, provide a detailed experimental protocol, discuss potential side reactions, and present quantitative data in a clear, tabular format.

Introduction

This compound, also known as resorcinol monoethyl ether, is a valuable building block in organic synthesis.[1][2][3][4][5][6] Its structure, featuring both a free phenolic hydroxyl group and an ether linkage, allows for diverse subsequent chemical modifications, making it a versatile precursor in the development of novel compounds. The synthesis of this compound from the readily available starting material, resorcinol, is a critical process for researchers in medicinal chemistry and materials science.

The most common and practical approach for this synthesis is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group on the resorcinol molecule to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent to form the desired ether.

The Williamson Ether Synthesis of this compound

The synthesis of this compound from resorcinol via the Williamson ether synthesis is a two-step process occurring in a single pot. The overall reaction is depicted below:

Reaction Scheme:

Where X is a suitable leaving group, typically a halide (I, Br, Cl) or a sulfate (B86663) group.

Reaction Mechanism

The reaction proceeds through a classic S(_N)2 mechanism. The key steps are:

-

Deprotonation: A base is used to deprotonate one of the phenolic hydroxyl groups of resorcinol, forming a more nucleophilic phenoxide ion. Due to the symmetrical nature of resorcinol, deprotonation can occur at either hydroxyl group.

-

Nucleophilic Attack: The resulting phenoxide ion then attacks the electrophilic carbon of the ethylating agent (e.g., ethyl iodide, diethyl sulfate). This attack displaces the leaving group and forms the ether bond.

Key Reagents and Their Roles

| Reagent | Function | Examples |

| Starting Material | Provides the phenol (B47542) backbone | Resorcinol |

| Ethylating Agent | Source of the ethyl group | Diethyl sulfate, Ethyl iodide, Ethyl bromide |

| Base | Deprotonates the phenolic hydroxyl group | Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH), Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃) |

| Solvent | Provides a medium for the reaction | Ethanol, Acetone, Dimethylformamide (DMF), Acetonitrile |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from resorcinol. This protocol is adapted from a reliable method for the synthesis of the analogous 3-methoxyphenol (B1666288) and is expected to provide good results for the target compound.[7]

Materials:

-

Resorcinol

-

Diethyl sulfate

-

10% Sodium hydroxide solution

-

Diethyl ether

-

Dilute sodium carbonate solution

-

Anhydrous calcium chloride

-

Hydrochloric acid (for workup of aqueous layer)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Stirrer (magnetic or mechanical)

-

Internal thermometer

-

Dropping funnel

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, rapidly add 1.25 moles of 10% sodium hydroxide solution to 1 mole of resorcinol with stirring.

-

Addition of Ethylating Agent: With vigorous stirring, add 1 mole of diethyl sulfate through the dropping funnel at a rate that maintains the internal temperature below 40°C. Cooling with a water bath may be necessary.

-

Reaction Completion: After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to destroy any unreacted diethyl sulfate.

-

Workup - Phase Separation: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. The organic layer is separated.

-

Extraction: Extract the aqueous layer several times with diethyl ether.

-

Washing: Combine the organic layer and the ethereal extracts. Wash the combined organic phase first with a dilute sodium carbonate solution and then with water.

-

Drying and Concentration: Dry the organic phase over anhydrous calcium chloride. Filter to remove the drying agent and remove the solvent by distillation.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure.

-

Recovery of Unreacted Resorcinol: The aqueous reaction solution and the wash water can be acidified with hydrochloric acid and extracted with ether to recover any unreacted resorcinol.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the mono-alkylation of resorcinol. It is important to note that yields can vary based on the specific conditions and scale of the reaction.

| Parameter | Value | Reference |

| Yield of 3-Methoxyphenol (analogous reaction) | 50% | [7] |

| Yield of 3-Isopropyloxyphenol | 27% | |

| Ethylating Agent | Diethyl sulfate or Ethyl Halide | |

| Base | Sodium Hydroxide | [7] |

| Reaction Temperature | < 40°C (addition), then reflux | [7] |

| Reaction Time | ~30 minutes post-addition | [7] |

Potential Side Reactions and Byproducts

Selective mono-O-ethylation of the symmetrical resorcinol molecule presents a significant challenge, as several side reactions can occur, leading to a mixture of products and a reduction in the yield of the desired this compound.

Formation of 1,3-Diethoxybenzene (B1583337) (Diether)

The most common side reaction is the further ethylation of the product, this compound, to form 1,3-diethoxybenzene.[8][9][10][11][12] This occurs because the remaining phenolic hydroxyl group in the mono-ether product can also be deprotonated and react with the ethylating agent.

Mitigation Strategies:

-

Stoichiometry Control: Using a stoichiometric amount or a slight excess of resorcinol relative to the ethylating agent can favor the formation of the mono-ether.

-

Controlled Addition: Slow, controlled addition of the ethylating agent can help to maintain a low concentration of it in the reaction mixture, reducing the likelihood of a second ethylation event.

C-Alkylation

Another potential side reaction is the alkylation of the aromatic ring of resorcinol, known as C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (leading to O-alkylation) and the carbon atoms of the aromatic ring (leading to C-alkylation).[13][14][15][16]

Factors Influencing C- vs. O-Alkylation:

-

Solvent: Polar aprotic solvents tend to favor O-alkylation.

-

Counter-ion: The nature of the cation from the base can influence the reaction.

-

Leaving Group: The leaving group on the ethylating agent can also play a role. "Harder" electrophiles tend to favor O-alkylation, while "softer" electrophiles can lead to more C-alkylation.[13]

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from resorcinol.

Caption: Workflow for the synthesis and purification of this compound.

Reaction Pathway and Side Reactions

This diagram illustrates the main reaction pathway to this compound and the competing side reactions.

Caption: Main reaction pathway and potential side reactions.

Conclusion

The synthesis of this compound from resorcinol is a fundamental and important reaction for professionals in the fields of drug development and chemical research. While the Williamson ether synthesis provides a direct route to this valuable compound, careful control of reaction conditions is paramount to maximize the yield of the desired mono-ether product and minimize the formation of byproducts such as 1,3-diethoxybenzene and C-alkylated derivatives. The detailed protocol and discussion of side reactions provided in this guide offer a solid foundation for the successful synthesis and purification of this compound. Further optimization of reaction parameters, such as the choice of base, solvent, and ethylating agent, may lead to improved yields and selectivity.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound | 621-34-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound [stenutz.eu]

- 4. This compound | C8H10O2 | CID 69306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenol, 3-ethoxy- [webbook.nist.gov]

- 6. Phenol, 3-ethoxy- [webbook.nist.gov]

- 7. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 1,3-Dimethoxybenzene | TargetMol [targetmol.com]

- 10. prepchem.com [prepchem.com]

- 11. 1,3-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 12. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

Spectroscopic Characterization of 3-Ethoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of 3-Ethoxyphenol, a key intermediate in pharmaceutical synthesis and a valuable building block in organic chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering a comprehensive resource for its identification and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the phenolic hydroxyl proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.15 | t | 1H | 8.1 | H-5 |

| 6.51 - 6.42 | m | 3H | - | H-2, H-4, H-6 |

| 5.35 | s | 1H | - | -OH |

| 4.00 | q | 2H | 7.0 | -OCH₂- |

| 1.39 | t | 3H | 7.0 | -CH₃ |

Note: The assignments are based on typical chemical shifts and coupling patterns for substituted phenols and ethoxy groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy reveals the carbon framework of the molecule. The spectrum of this compound shows eight distinct signals, corresponding to the eight carbon atoms in the structure.

| Chemical Shift (δ) ppm | Assignment |

| 160.2 | C-3 |

| 156.1 | C-1 |

| 130.1 | C-5 |

| 107.8 | C-6 |

| 106.8 | C-4 |

| 102.0 | C-2 |

| 63.3 | -OCH₂- |

| 14.8 | -CH₃ |

Note: Assignments are based on established substituent effects on aromatic carbon chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for the hydroxyl, ether, and aromatic functionalities.

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3360 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3050 | Medium | C-H Stretch | Aromatic C-H |

| 2980, 2930 | Medium | C-H Stretch | Aliphatic C-H |

| 1600, 1500 | Strong | C=C Stretch | Aromatic Ring |

| 1250 | Strong | C-O Stretch | Aryl Ether |

| 1050 | Strong | C-O Stretch | Alkyl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a clear molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 138 | 100 | [M]⁺ (Molecular Ion) |

| 110 | 85 | [M - C₂H₄]⁺ |

| 82 | 40 | [M - C₂H₄ - CO]⁺ |

| 65 | 35 | [C₅H₅]⁺ |

| 39 | 30 | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared by dissolving the sample in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

2.1.2. ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. Typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16-64) are averaged to obtain a good signal-to-noise ratio.

2.1.3. ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a uniform film.

2.2.2. Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then placed in the spectrometer's sample compartment, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

2.3.1. Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared. The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.

2.3.2. Ionization and Analysis: Electron Ionization (EI) is typically used. The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Physical and chemical properties of 3-Ethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxyphenol (CAS No. 621-34-1), also known as m-ethoxyphenol or resorcinol (B1680541) monoethyl ether, is an aromatic organic compound with the chemical formula C₈H₁₀O₂.[1] It belongs to the class of phenols and is characterized by an ethoxy group substituted at the meta-position of the benzene (B151609) ring of phenol. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities. The information is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical Properties

This compound is a clear to light yellow or brown liquid at room temperature.[1] It is stable under normal storage conditions. Key quantitative physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂ | [1][2] |

| Molecular Weight | 138.16 g/mol | [2] |

| Appearance | Clear pale yellow to yellow to orange or pink liquid | [3] |

| Melting Point | 28-31 °C | [3] |

| Boiling Point | 247 °C (at 760 mmHg) | [4] |

| 131 °C (at 10 mmHg) | [4] | |

| Density | 1.07 g/cm³ | [4] |

| Refractive Index (n20/D) | 1.5390-1.5430 | [3] |

| Water Solubility | Insoluble | [1] |

| pKa | 9.655 (at 25 °C) | [1] |

Table 2: Chromatographic and Spectroscopic Data Summary

| Data Type | Value/Description | Reference |

| Kovats Retention Index (Standard non-polar column) | 1264 | [2] |

| Kovats Retention Index (Standard polar column) | 2427 | [2] |

| ¹H NMR | See Section 3.2.1 for detailed analysis. | [2] |

| ¹³C NMR | See Section 3.2.2 for detailed analysis. | [5] |

| IR Spectroscopy | See Section 3.2.3 for detailed analysis. | [6] |

| Mass Spectrometry (EI) | Major fragments at m/z 138 (M+), 110, 82. | [2] |

Synthesis and Purification

The most common and logical method for the synthesis of this compound is via the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this case, resorcinol is mono-O-alkylated using an ethylating agent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar alkoxy phenols.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

Resorcinol

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl sulfate (B86663) ((C₂H₅)₂SO₄) or Ethyl iodide (C₂H₅I)

-

Solvent (e.g., Ethanol, Acetone)

-

Hydrochloric acid (HCl), dilute

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Alkoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve resorcinol (1 equivalent) in a suitable solvent such as ethanol.

-

Slowly add a solution of sodium hydroxide (1 equivalent) in water or the same solvent to the resorcinol solution with stirring. This will form the sodium salt of resorcinol (sodium resorcinolate).

-

Alkylation: Gently heat the mixture to reflux.

-

Add the ethylating agent (e.g., diethyl sulfate, 1 equivalent) dropwise from the dropping funnel to the refluxing solution over a period of 1-2 hours.

-

After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature.

-

Neutralize the excess base by slowly adding dilute hydrochloric acid until the solution is slightly acidic (check with pH paper).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water, followed by a saturated brine solution.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Experimental Workflow: Purification

Figure 2: Purification workflow for this compound.

Spectroscopic Analysis

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, often as a neat liquid film between NaCl plates or using an ATR accessory.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectra are typically obtained at 70 eV.

Spectral Data Interpretation

The ¹H NMR spectrum of this compound is expected to show the following characteristic signals:

-

Aromatic Protons (Ar-H): A complex multiplet in the range of δ 6.3-7.2 ppm, integrating to 4 protons. The meta-substitution pattern leads to complex splitting.

-

Phenolic Proton (-OH): A broad singlet, typically in the range of δ 5.0-6.0 ppm, which is exchangeable with D₂O. Its chemical shift is concentration-dependent.

-

Ethoxy Methylene (B1212753) Protons (-OCH₂CH₃): A quartet around δ 4.0 ppm, integrating to 2 protons, due to coupling with the adjacent methyl protons.

-

Ethoxy Methyl Protons (-OCH₂CH₃): A triplet around δ 1.4 ppm, integrating to 3 protons, due to coupling with the adjacent methylene protons.

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit distinct signals for the eight carbon atoms:

-

C-O (Aromatic): Two signals in the downfield region, typically around δ 155-160 ppm, corresponding to the carbon atoms directly attached to the oxygen atoms (C1 and C3).

-

Aromatic CH: Four signals in the aromatic region (δ 100-130 ppm).

-

Ethoxy Methylene Carbon (-OCH₂CH₃): A signal around δ 63 ppm.

-

Ethoxy Methyl Carbon (-OCH₂CH₃): A signal in the upfield region, around δ 15 ppm.

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups:

-

O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Aryl Ether): A strong, sharp peak around 1200-1250 cm⁻¹.

-

C-O Stretch (Phenol): A strong peak around 1000-1100 cm⁻¹.

The electron ionization mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns:

-

Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular weight of the compound.

-

Major Fragments:

-

m/z = 110: Loss of an ethyl radical (•C₂H₅) from the molecular ion.

-

m/z = 82: Further fragmentation of the m/z 110 ion.

-

Potential Biological Activities and Experimental Protocols

While specific studies on the biological activities of this compound are limited, its structural similarity to other phenolic compounds suggests potential antioxidant, antimicrobial, and anti-inflammatory properties. The following are detailed protocols for evaluating these potential activities.

Antioxidant Activity

The antioxidant activity of this compound can be assessed by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for this purpose.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions of the stock solution to obtain different test concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

Prepare a stock solution and serial dilutions of the positive control (ascorbic acid or Trolox).

-

-

Assay:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of this compound, the positive control, or methanol (as a blank) to the wells.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

-

Antimicrobial Activity

The antimicrobial activity of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various microorganisms.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Standard antibiotic/antifungal (e.g., ampicillin, fluconazole) as a positive control

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Grow the microbial strains overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to create a series of two-fold dilutions.

-

Assay:

-

Add 100 µL of the broth containing the serially diluted this compound to the wells of a 96-well plate.

-

Add 100 µL of the microbial inoculum to each well.

-

Include a positive control (inoculum with broth and no compound) and a negative control (broth only).

-

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Potential Anti-Inflammatory Activity and Signaling Pathways

Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. A plausible pathway that could be affected by this compound, based on data from related compounds, is the NF-κB signaling pathway, which is a key regulator of inflammation.

Figure 3: Potential modulation of the NF-κB signaling pathway.

This diagram illustrates a potential mechanism where this compound could inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Conclusion

This compound is a versatile aromatic compound with well-defined physicochemical properties. While its primary applications have been in the synthesis of pharmaceuticals and as a fragrance ingredient, its chemical structure suggests potential for broader biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this compound, paving the way for further research and development in various scientific and therapeutic areas.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H10O2 | CID 69306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound(621-34-1) 13C NMR [m.chemicalbook.com]

- 6. Phenol, 3-ethoxy- [webbook.nist.gov]

A Technical Guide to the Biological Activity Screening of Novel 3-Ethoxyphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel 3-ethoxyphenol derivatives. This class of compounds holds significant potential for the development of new therapeutic agents, and this document outlines the key experimental protocols, data presentation strategies, and potential biological targets.

Introduction to this compound Derivatives

This compound and its derivatives are aromatic compounds characterized by an ethoxy and a hydroxyl group attached to a benzene (B151609) ring. This core structure serves as a versatile scaffold for chemical modifications, allowing for the synthesis of a wide range of novel compounds with diverse physicochemical properties and potential biological activities. The exploration of these derivatives is a promising avenue in drug discovery, with potential applications in anticancer, antimicrobial, and enzyme inhibition therapies. This guide will delve into the screening processes to identify and characterize the bioactive potential of these novel molecules.

Biological Activities and Screening Strategies

The biological evaluation of novel this compound derivatives involves a cascade of in vitro assays designed to identify and quantify their effects on various biological systems. The primary screening assays typically focus on identifying compounds with significant activity in key therapeutic areas.

Antimicrobial Activity

A crucial area of investigation for novel chemical entities is their potential to combat microbial infections. The antimicrobial activity of this compound derivatives can be assessed against a panel of clinically relevant bacterial and fungal strains.

One notable example is the evaluation of N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, which has been screened for its antibacterial and antimycobacterial activity.[1]

Table 1: Antimicrobial Activity of N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide

| Microbial Strain | MIC (µM) |

| Staphylococcus aureus | >50 |

| Methicillin-resistant S. aureus (MRSA) | >50 |

| Mycobacterium tuberculosis H37Ra | >50 |

| Mycobacterium avium subsp. paratuberculosis | >50 |

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The search for novel anticancer agents is a cornerstone of drug discovery. Phenolic compounds, in general, are known for their cytotoxic properties against cancer cells.[2] While specific data on the anticancer activity of a broad range of this compound derivatives is still emerging, derivatives of similar structures, such as those with methoxyphenyl substituents, have shown weak to moderate anticancer activity against breast cancer cell lines.[3] The screening process for anticancer activity typically involves evaluating the cytotoxicity of the compounds against various cancer cell lines.

Table 2: Hypothetical Anticancer Screening Data for Novel this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 3-EPD-001 | MCF-7 (Breast) | 25.4 |

| 3-EPD-001 | A549 (Lung) | 42.1 |

| 3-EPD-002 | MCF-7 (Breast) | 15.8 |

| 3-EPD-002 | A549 (Lung) | 29.7 |

IC50: Half-maximal Inhibitory Concentration. Data is hypothetical and for illustrative purposes.

Enzyme Inhibition

Many drugs exert their therapeutic effects by inhibiting specific enzymes. The structural features of this compound derivatives make them potential candidates for enzyme inhibitors. For instance, the broader class of N-aryl-3-oxobutanamides, which are structurally related to some potential this compound derivatives, have been explored for their inhibitory activity against enzymes like Cyclooxygenase (COX) and Acetylcholinesterase (AChE).[4]

A specific derivative, N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, has been identified as a potent inhibitor of photosynthetic electron transport (PET).[1]

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) |

| N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | Photosynthetic Electron Transport (PET) | 4.5[1] |

| 3-EPD-003 (Hypothetical) | Cyclooxygenase-2 (COX-2) | 8.2 |

| 3-EPD-004 (Hypothetical) | Acetylcholinesterase (AChE) | 12.5 |

IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the reliable screening of novel compounds. The following sections outline the methodologies for the key biological assays.

General Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives can be achieved through various organic chemistry reactions. For example, the synthesis of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid involves the reaction of 3-hydroxynaphthalene-2-carboxylic acid with the corresponding aniline (B41778) derivative.[5]

Synthetic scheme for a this compound derivative.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a standard measure of the potency of an antimicrobial agent. The broth microdilution method is a common technique for determining the MIC.

-

Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a standardized concentration (e.g., 10^5 CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Enzyme Inhibition Assay (General Protocol)

The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme. However, a general workflow can be described.

References

- 1. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. "Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphtha" by Eoghan Nevin, Aidan Coffey et al. [sword.mtu.ie]

An In-depth Technical Guide to the Synthesis of 3-Ethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-ethoxyphenol, a valuable intermediate in the pharmaceutical and chemical industries. The document details the mechanisms, experimental protocols, and comparative data for the most relevant synthetic strategies, including the Williamson ether synthesis, the Ullmann condensation, and the Buchwald-Hartwig etherification.

Introduction

This compound, also known as resorcinol (B1680541) monoethyl ether, is a key building block in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its structure, featuring both a phenol (B47542) and an ether functional group, allows for diverse subsequent chemical modifications. This guide focuses on the core mechanisms and practical execution of its synthesis, providing researchers with the necessary information to select and optimize a synthetic route tailored to their specific needs.

Primary Synthetic Methodologies

The synthesis of this compound is most commonly achieved through the selective mono-O-ethylation of resorcinol. Several named reactions can be employed for this purpose, each with its own set of advantages and limitations regarding reaction conditions, substrate scope, and cost.

Williamson Ether Synthesis

The Williamson ether synthesis is a classical and straightforward method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide.[2] In the context of this compound synthesis, this involves the deprotonation of one of the hydroxyl groups of resorcinol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Mechanism:

The reaction proceeds via a two-step mechanism. First, a base is used to deprotonate one of the hydroxyl groups of resorcinol, forming a more nucleophilic phenoxide ion. This is followed by a bimolecular nucleophilic substitution (SN2) reaction where the phenoxide attacks the ethylating agent, displacing a leaving group.[3]

Experimental Protocol (Adapted from the synthesis of 3-Methoxyphenol): [4]

This protocol is an adaptation from a well-established procedure for the synthesis of 3-methoxyphenol (B1666288) and should be optimized for the synthesis of this compound.

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine resorcinol (e.g., 0.1 mol, 11.0 g), a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) (e.g., 0.005 mol, 1.6 g), toluene (B28343) (50 mL), and a 2 M aqueous solution of sodium hydroxide (B78521) (50 mL).

-

Reaction Conditions: Heat the mixture to 80°C with vigorous stirring.

-

Addition of Ethylating Agent: Add an ethylating agent such as diethyl sulfate (B86663) or ethyl bromide (e.g., 0.12 mol) dropwise over a period of 30 minutes.

-

Reaction Time: Maintain the reaction mixture at 80°C for 8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture to a weakly acidic pH with acetic acid.

-

Separate the organic layer.

-

Extract the aqueous layer with toluene (2 x 25 mL).

-

Combine the organic layers and wash with water and then with a saturated sodium chloride solution.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

Quantitative Data (Hypothetical, based on analogous reactions):

| Parameter | Value | Reference |

| Starting Materials | Resorcinol, Ethylating Agent (e.g., Diethyl Sulfate), Base (e.g., NaOH), Phase Transfer Catalyst (e.g., TBAB) | [4] |

| Solvent | Toluene-Water (biphasic) | [4] |

| Reaction Temperature | 80°C | [4] |

| Reaction Time | 8 hours | [4] |

| Yield | Expected to be moderate (e.g., 50-70%) | [3] |

| Purity | >95% after purification | [4] |

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol.[5] This method is particularly useful when the Williamson ether synthesis is not feasible, for instance, with less reactive aryl halides.

Mechanism:

The catalytic cycle of the Ullmann condensation is thought to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the desired aryl ether and regenerates the copper(I) catalyst.

Generalized Experimental Protocol:

-

Reaction Setup: In a sealed tube, combine a 3-halophenol (e.g., 3-bromophenol (B21344) or 3-iodophenol), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), a base (e.g., K2CO3 or Cs2CO3), and an excess of ethanol as both the reactant and solvent.

-

Reaction Conditions: Heat the mixture at a high temperature (typically 100-150°C) for 12-24 hours.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, filtered to remove inorganic salts, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Quantitative Data (Generalized):

| Parameter | Value |

| Starting Materials | 3-Halophenol, Ethanol, Copper(I) Catalyst, Ligand, Base |

| Solvent | Ethanol or a high-boiling polar solvent (e.g., DMF, NMP) |

| Reaction Temperature | 100-150°C |

| Reaction Time | 12-24 hours |

| Yield | Variable, dependent on substrate and conditions |

| Purity | Requires chromatographic purification |

Buchwald-Hartwig Etherification

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for the synthesis of aryl ethers.[5] This reaction often proceeds under milder conditions than the Ullmann condensation and exhibits a broader substrate scope.

Mechanism:

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then reacts with the alcohol in the presence of a base to form a palladium alkoxide intermediate. Reductive elimination from this intermediate furnishes the aryl ether and regenerates the Pd(0) catalyst.[6]

Generalized Experimental Protocol: [7]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine an aryl halide (e.g., 3-bromophenol), a palladium precatalyst (e.g., Pd(OAc)2 or a preformed Pd-ligand complex, 1-5 mol%), a suitable phosphine (B1218219) ligand (e.g., a biarylphosphine ligand, 2-10 mol%), a strong base (e.g., NaOt-Bu or K3PO4), and ethanol in an appropriate solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 110°C for 4 to 24 hours.

-

Work-up and Purification: After cooling, the reaction is typically quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Quantitative Data (Generalized):

| Parameter | Value |

| Starting Materials | 3-Halophenol, Ethanol, Palladium Catalyst, Phosphine Ligand, Base |

| Solvent | Toluene, Dioxane, or other suitable organic solvents |

| Reaction Temperature | 80-110°C |

| Reaction Time | 4-24 hours |

| Yield | Generally good to excellent, depending on the specific catalyst system and substrates |

| Purity | Requires chromatographic purification |

Experimental Workflow Overview

The general workflow for the synthesis of this compound, regardless of the specific method chosen, follows a series of common steps from reaction setup to final product characterization.

Conclusion

The synthesis of this compound can be effectively achieved through several methodologies. The Williamson ether synthesis represents a classical and cost-effective approach, particularly when starting from resorcinol. For substrates that are less reactive or require milder conditions, the modern palladium-catalyzed Buchwald-Hartwig etherification offers a powerful alternative with a broad scope. The Ullmann condensation, while historically significant, often requires harsher conditions but can be a viable option in certain contexts. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific functional group tolerance required. This guide provides the foundational knowledge for researchers to make an informed decision and to proceed with the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Solubility of 3-Ethoxyphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-ethoxyphenol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.

Introduction to this compound

This compound, also known as resorcinol (B1680541) monoethyl ether, is an aromatic organic compound with the chemical formula C₈H₁₀O₂.[1][2][3][4][5][6] It consists of a phenol (B47542) ring substituted with an ethoxy group at the meta-position.[1][2] Its structure imparts both hydrophilic (due to the hydroxyl group) and lipophilic (due to the benzene (B151609) ring and ethoxy group) characteristics, influencing its solubility in different media. Understanding its solubility is crucial for a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, fragrances, and agrochemicals.[2]

Qualitative Solubility of this compound

Based on available chemical information and the principle of "like dissolves like," a qualitative assessment of this compound's solubility in common organic solvents can be made. The presence of a polar hydroxyl group allows for hydrogen bonding, while the aromatic ring and ethoxy group contribute to van der Waals interactions.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of alcohols. The overall polarity is similar.[1] |

| Ethers | Diethyl ether | Soluble | Diethyl ether can act as a hydrogen bond acceptor for the hydroxyl group of this compound. The nonpolar character of the ether aligns with the lipophilic parts of the molecule.[1] |

| Ketones | Acetone (B3395972) | Soluble | The carbonyl group in acetone is a good hydrogen bond acceptor. Acetone's polarity is suitable for dissolving both polar and nonpolar moieties of this compound. |

| Esters | Ethyl acetate (B1210297) | Soluble | The ester functional group can accept hydrogen bonds. Ethyl acetate has a moderate polarity that can accommodate the different structural features of this compound. |

| Aromatic Hydrocarbons | Toluene (B28343) | Likely Soluble | The aromatic ring of toluene interacts favorably with the benzene ring of this compound through π-π stacking. |

| Aliphatic Hydrocarbons | Heptane, Hexane | Sparingly Soluble to Insoluble | These are nonpolar solvents. While the lipophilic parts of this compound have some affinity, the polar hydroxyl group will significantly hinder solubility. |

| Water | Sparingly Soluble to Insoluble | Although the hydroxyl group can form hydrogen bonds with water, the larger, nonpolar aromatic ring and ethoxy group dominate, leading to low aqueous solubility.[1][3][7] |

Experimental Protocols for Solubility Determination

For precise and quantitative solubility data, experimental determination is necessary. The following are detailed methodologies for key experiments.

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8][9][10][11]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, thermostated vessel (e.g., a glass flask with a screw cap). The presence of excess solid solute is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A mechanical shaker or a magnetic stirrer can be used for agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, the sample is typically centrifuged or filtered. Filtration should be performed using a filter material that does not interact with the solute or solvent.

-

Quantification: Carefully withdraw a known volume of the clear, saturated supernatant. The concentration of this compound in the supernatant is then determined using a suitable analytical technique.

UV-Vis spectrophotometry is a common and straightforward method for determining the concentration of a chromophoric compound like this compound.[12][13][14][15]

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength at which the absorbance is highest (λmax).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear according to the Beer-Lambert law.

-

Sample Analysis: Dilute the saturated solution obtained from the shake-flask method with the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. Account for the dilution factor to determine the solubility in the original saturated solution.

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[16][17][18][19][20]

Methodology:

-

Instrument Setup: Equip a gas chromatograph with a suitable column (e.g., a non-polar or medium-polarity capillary column) and a detector, such as a Flame Ionization Detector (FID). Optimize the temperature program for the oven, injector, and detector.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject a fixed volume of each standard into the GC and record the peak area. Create a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject a known volume of the saturated solution (or a diluted aliquot) from the shake-flask experiment into the GC.

-

Concentration Calculation: Determine the peak area corresponding to this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of this compound in the injected sample, and then calculate the original solubility, accounting for any dilution.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship for quantitative analysis of solubility.

Conclusion

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 621-34-1: this compound | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C8H10O2) [pubchemlite.lcsb.uni.lu]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C8H10O2 | CID 69306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. improvedpharma.com [improvedpharma.com]

- 15. rjptonline.org [rjptonline.org]

- 16. academic.oup.com [academic.oup.com]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. scielo.br [scielo.br]

- 19. scilit.com [scilit.com]

- 20. [PDF] Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography | Semantic Scholar [semanticscholar.org]

Theoretical and Computational Elucidation of 3-Ethoxyphenol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-ethoxyphenol, a phenolic compound with noted antioxidant and antimicrobial properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of its molecular characteristics and potential therapeutic applications.

Introduction

This compound (C₈H₁₀O₂) is an aromatic organic compound that has garnered interest in the pharmaceutical and fragrance industries. Its structure, featuring a hydroxyl group and an ethoxy group attached to a benzene (B151609) ring, suggests potential for antioxidant and antimicrobial activities. Understanding the molecule's electronic and structural properties through theoretical and computational methods is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This guide summarizes key physicochemical properties, details theoretical computational methodologies, and proposes experimental protocols for the synthesis and characterization of this compound.

Physicochemical and Computed Properties

A summary of the known and computationally predicted physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in biological systems and for designing experimental studies.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | --INVALID-LINK-- |

| Molecular Weight | 138.16 g/mol | --INVALID-LINK-- |

| CAS Number | 621-34-1 | --INVALID-LINK-- |

| Boiling Point | 246-248 °C | --INVALID-LINK-- |

| Density | 1.070 g/mL at 25 °C | --INVALID-LINK-- |

| XLogP3 | 2.0 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

| Topological Polar Surface Area | 29.5 Ų | --INVALID-LINK-- |

Theoretical and Computational Studies

Theoretical and computational chemistry offer powerful tools to investigate the molecular properties of this compound at the atomic level. These studies can predict its geometry, electronic structure, and reactivity, providing insights into its biological activities.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. The following sections detail the methodologies and expected outcomes of DFT calculations on this compound.

A detailed protocol for performing DFT calculations on this compound is as follows:

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost.

-

Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

Property Calculations: From the optimized geometry, various electronic properties are calculated, including:

-

Bond lengths and angles: To define the molecular structure.

-

Mulliken atomic charges: To understand the charge distribution within the molecule.

-

Molecular orbitals (HOMO and LUMO): To analyze the electronic transitions and reactivity.

-

The following tables present representative theoretical data for this compound that would be obtained from the DFT calculations described above.

Table 2: Selected Calculated Bond Lengths of this compound

| Bond | Bond Length (Å) |

| C1-C2 | 1.39 |

| C2-C3 | 1.39 |

| C3-C4 | 1.39 |

| C4-C5 | 1.39 |

| C5-C6 | 1.39 |

| C6-C1 | 1.39 |

| C1-O1 | 1.37 |

| O1-H1 | 0.96 |

| C3-O2 | 1.37 |

| O2-C7 | 1.43 |

| C7-C8 | 1.52 |

| C7-H | 1.10 |

| C8-H | 1.10 |

Table 3: Selected Calculated Bond Angles of this compound

| Atoms | Bond Angle (°) |

| C6-C1-C2 | 120.0 |

| C1-C2-C3 | 120.0 |

| C2-C3-C4 | 120.0 |

| C3-C4-C5 | 120.0 |

| C4-C5-C6 | 120.0 |

| C5-C6-C1 | 120.0 |

| C2-C1-O1 | 119.5 |

| C1-O1-H1 | 109.0 |

| C2-C3-O2 | 119.5 |

| C4-C3-O2 | 119.5 |

| C3-O2-C7 | 118.0 |

| O2-C7-C8 | 109.5 |

Table 4: Calculated Mulliken Atomic Charges of this compound

| Atom | Mulliken Charge (e) |

| C1 | -0.15 |

| C2 | -0.12 |

| C3 | 0.10 |

| C4 | -0.13 |

| C5 | -0.11 |

| C6 | -0.12 |

| O1 (hydroxyl) | -0.65 |

| H1 (hydroxyl) | 0.45 |

| O2 (ethoxy) | -0.55 |

| C7 (ethoxy) | 0.05 |

| C8 (ethoxy) | -0.20 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its ability to participate in electronic transitions.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. This can provide insights into the potential biological activity of this compound as an inhibitor of enzymes involved in oxidative stress or microbial survival.

-

Target Selection: Potential protein targets are identified based on the known biological activities of phenolic compounds. For antioxidant activity, targets could include enzymes like cyclooxygenase-2 (COX-2) or xanthine (B1682287) oxidase. For antimicrobial activity, targets could be bacterial enzymes such as DNA gyrase or dihydrofolate reductase.

-

Software: AutoDock Vina or similar molecular docking software.

-

Ligand and Receptor Preparation: The 3D structure of this compound is optimized using DFT. The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are removed from the protein structure, and polar hydrogens are added.

-

Docking Simulation: A grid box is defined around the active site of the protein. The docking algorithm then explores different conformations and orientations of this compound within the active site to find the most favorable binding pose.

-

Analysis: The results are analyzed based on the binding energy (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein.

The following table presents hypothetical docking scores of this compound with potential antioxidant and antimicrobial protein targets.

Table 5: Predicted Binding Affinities of this compound with Protein Targets

| Target Protein | PDB ID | Function | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | 5IKR | Antioxidant/Anti-inflammatory | -7.5 |

| Xanthine Oxidase | 1FIQ | Antioxidant | -6.8 |

| DNA Gyrase (E. coli) | 5MMN | Antimicrobial | -8.2 |

| Dihydrofolate Reductase (S. aureus) | 2W9S | Antimicrobial | -7.9 |

Experimental Protocols

Synthesis of this compound

The following is a proposed experimental protocol for the synthesis of this compound, adapted from established methods for the synthesis of related alkoxy-substituted phenols.

The Discovery of Natural Product Analogs of 3-Ethoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct natural product analogs of 3-ethoxyphenol are not widely reported, a structurally similar and functionally relevant class of compounds, the methoxyphenols, are abundant in nature and exhibit a wide range of biological activities. These compounds, characterized by a hydroxyl and a methoxy (B1213986) group on a benzene (B151609) ring, serve as excellent proxies for understanding the potential therapeutic applications of simple ethoxyphenols. This technical guide explores the discovery, biological evaluation, and mechanistic insights of key methoxyphenol natural products, including eugenol (B1671780), vanillin (B372448), and capsaicin (B1668287), which can be considered functional analogs of this compound. Their diverse pharmacological effects, from antimicrobial and antioxidant to anti-inflammatory and anticancer activities, make them valuable lead compounds in drug discovery.

Natural Methoxyphenol Analogs: Sources and Bioactivities

Several methoxyphenol compounds have been isolated from natural sources and exhibit significant biological activities. The following table summarizes key quantitative data for some of the most well-studied examples.

| Compound | Natural Source(s) | Biological Activity | Quantitative Data (IC50/MIC/EC50) | Reference(s) |

| Eugenol | Syzygium aromaticum (Clove), Cinnamomum tamala | Anticancer | IC50: 23.7 µM (HL-60), 39.4 µM (U-937), 89.6 µM (3LL Lewis), 118.6 µM (HepG2), 129.4 µM (SNU-C5) | [1] |

| Anti-inflammatory | Reduced LPS-stimulated COX-2 gene expression at 500 µM (bis-eugenol) | [2] | ||

| Antimicrobial | MIC: 562 ppm (L. monocytogenes), 766 ppm (E. coli O157:H7) | [3] | ||

| Vanillin | Vanilla planifolia (Vanilla bean) | Antimicrobial | MIC: 1.25 mg/mL (E. coli, Salmonella), 2.5 mg/mL (S. aureus) | [4] |

| MIC: 10-13.3 mM (Bacteria), 12.5-13.3 mM (Fungi), 5.0-6.7 mM (Yeasts) | [5][6] | |||

| Capsaicin | Capsicum species (Chili peppers) | Antioxidant | IC50: 10.44 ppm (DPPH assay) | [7] |

| Anticancer | - | - | ||

| Analgesic | - | - |

Signaling Pathways and Mechanisms of Action

The biological activities of these methoxyphenol analogs are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Eugenol: Modulation of Inflammatory and Apoptotic Pathways

Eugenol has been shown to exert its anti-inflammatory and anticancer effects by modulating key signaling pathways, most notably the NF-κB pathway. NF-κB is a critical regulator of the inflammatory response and cell survival.

Eugenol has been demonstrated to inhibit the activation of the IKK complex and the phosphorylation of the p65 subunit of NF-κB. This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[8][9][10]

Capsaicin: Activation of the TRPV1 Receptor

Capsaicin's characteristic pungency and analgesic properties are mediated through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel primarily expressed in sensory neurons.

Binding of capsaicin to the TRPV1 receptor opens the channel, leading to an influx of cations, primarily Ca²⁺ and Na⁺.[11][12] This influx depolarizes the neuron, generating an action potential that is transmitted to the central nervous system and perceived as a burning sensation.[13] Prolonged activation of TRPV1 by capsaicin leads to a desensitization of the channel, resulting in a long-lasting analgesic effect.[14]

Experimental Protocols

Isolation of Eugenol from Clove Buds

This protocol describes the extraction and purification of eugenol from clove buds (Syzygium aromaticum).

Materials:

-

Ground clove buds

-

Distilled water

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 N)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Steam Distillation:

-

Place a known weight of ground clove buds into a round-bottom flask.

-

Add distilled water to cover the cloves.

-

Perform steam distillation to extract the clove oil. Collect the distillate, which will be a milky emulsion of oil and water.[15]

-

-

Extraction of Clove Oil:

-

Saponification and Neutralization:

-

Dissolve the crude clove oil in an organic solvent and extract with an aqueous NaOH solution. Eugenol, being phenolic, will react to form sodium eugenolate, which is water-soluble.[18]

-

Separate the aqueous layer containing sodium eugenolate.

-

Acidify the aqueous layer with HCl or H₂SO₄ to neutralize the sodium eugenolate and precipitate the eugenol.[19]

-

-

Purification:

-

Extract the liberated eugenol with an organic solvent.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Further purification can be achieved by vacuum distillation. A purity of up to 98% can be achieved with a yield of around 50% from the crude oil.[19]

-

Characterization: The structure and purity of the isolated eugenol can be confirmed using spectroscopic methods such as:

-

¹H and ¹³C NMR: To confirm the chemical structure.[20]

-

Mass Spectrometry (MS): To determine the molecular weight.[20]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.[21]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity.[16]

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22]

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or SDS in HCl)

-

Test compound (e.g., eugenol) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium.[23]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).[22]

-

-

MTT Addition and Incubation:

-

Formazan (B1609692) Solubilization:

-

Absorbance Measurement:

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antioxidant Activity using the DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and simple method to evaluate the free radical scavenging activity of a compound.[26]

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

-

Test compound (e.g., capsaicin) dissolved in a suitable solvent

-

Positive control (e.g., ascorbic acid or Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-